molecular formula C16H15N3O3S B3956034 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B3956034
M. Wt: 329.4 g/mol
InChI Key: JKRHYAAWAHXBDG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic small molecule based on the pyrrolidine-2,5-dione (succinimide) scaffold, a structure of significant interest in medicinal chemistry . The molecule incorporates a 4-ethoxyphenyl group at the N-1 position and a pyrimidin-2-ylsulfanyl moiety at the C-3 position, creating a hybrid structure designed for interaction with biological targets. The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional coverage that can lead to improved selectivity and enhanced pharmacokinetic properties, such as better aqueous solubility, compared to flat aromatic compounds . Compounds featuring the pyrrolidine-2,5-dione core have been extensively investigated as inhibitors of various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology . The presence of the pyrimidine ring, a common pharmacophore, suggests potential for binding to enzymatic active sites through hydrogen bonding and other molecular interactions. This makes the compound a valuable chemical probe for researchers developing novel therapeutic agents, particularly in the fields of cancer immunology and inflammatory diseases. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-22-12-6-4-11(5-7-12)19-14(20)10-13(15(19)21)23-16-17-8-3-9-18-16/h3-9,13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRHYAAWAHXBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile, such as an amine or thiol, to form the desired product.

    Attachment of the Pyrimidinylsulfanyl Group: This step involves the reaction of a pyrimidinylsulfanyl precursor with the intermediate compound obtained from the previous step. Common reagents for this reaction include thiols, disulfides, or sulfonyl chlorides.

Industrial Production Methods

Industrial production of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrimidinylsulfanyl group to a thiol or sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrimidinylsulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, thiols, amines, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein interactions, or cellular pathways.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substituents

2.1.1. 1-(4-Methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
  • Structural Difference : The ethoxy (-OCH₂CH₃) group in the target compound is replaced by a methyl (-CH₃) group.
  • No direct activity data are available, but analogs with methyl groups often exhibit reduced metabolic stability compared to ethoxy derivatives due to decreased steric hindrance .
2.1.2. 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives
  • Structural Difference : A para-acetylphenyl group replaces the ethoxyphenyl, and the pyrimidinylsulfanyl is substituted with aryloxy groups.
  • Activity : These derivatives show potent GABA-transaminase inhibition (IC₅₀: 5.2–6.2 mM), suggesting that electron-withdrawing groups (e.g., acetyl) enhance enzyme targeting compared to electron-donating ethoxy groups. However, ethoxy may improve blood-brain barrier penetration due to increased lipophilicity .

Analogs with Modified Sulfur-Linked Moieties

2.2.1. 1-Phenyl-3-(triazol-3-ylsulfanyl)pyrrolidine-2,5-dione Derivatives
  • Structural Difference : Pyrimidin-2-ylsulfanyl is replaced with 1,2,4-triazol-3-ylsulfanyl.
  • Activity: Antibacterial efficacy against clinical isolates increases with substituents in the order 4-H > 4-Cl > 4-Br on the phenyl ring.
2.2.2. 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
  • Structural Difference : The pyrimidinylsulfanyl group is replaced with an indole moiety.
  • Activity : These compounds exhibit dual affinity for 5-HT₁ₐ receptors and serotonin transporters (SERT). The indole group’s planar structure may enhance π-π stacking with receptors, whereas the pyrimidinylsulfanyl group’s sulfur atom could improve solubility and metabolic stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (N1) C3 Group Notable Activity/Property Reference
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione 4-Ethoxyphenyl Pyrimidin-2-ylsulfanyl N/A (Hypothesized enzyme inhibition) N/A
1-(4-Methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione 4-Methylphenyl Pyrimidin-2-ylsulfanyl Improved metabolic stability (predicted)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy GABA-transaminase inhibition (IC₅₀: 5.2 mM)
1-(Phenyl)-3-(triazol-3-ylsulfanyl)pyrrolidine-2,5-dione Phenyl Triazol-3-ylsulfanyl Antibacterial (4-H > 4-Cl > 4-Br)
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Variable 1H-Indol-3-yl Dual 5-HT₁ₐ/SERT affinity

Biological Activity

1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structure combining an ethoxyphenyl group with a pyrimidinylsulfanyl moiety and a pyrrolidine-2,5-dione core, which may confer various pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Synthesis Overview

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process includes:

  • Formation of the Pyrrolidine-2,5-dione Core : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Ethoxyphenyl Group : Achieved through nucleophilic substitution reactions involving ethoxyphenyl halides.

The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets, including enzymes and receptors. The specific mechanisms may vary depending on the biological context but generally include modulation of enzyme activity or interference with cellular pathways .

Anticancer Activity

Recent studies have indicated that compounds structurally related to pyrrolidine-2,5-diones exhibit significant anticancer properties. For instance, certain derivatives demonstrated effective inhibition against human placental aromatase and other enzymes involved in steroidogenesis, suggesting potential use in hormone-dependent cancers .

Table 1: Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)
1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6
1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase24.6 ± 1.8
AminoglutethimideAromatase20.0 ± 2.6

Anti-inflammatory Activity

Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties through dual inhibition of cyclooxygenases (COX) and lipoxygenase (LOX). Some compounds exhibited strong COX-2 selectivity with IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents .

Table 2: Activity Against COX Enzymes

CompoundTarget EnzymeIC50 (µM)
Compound ACOX-20.051 ± 0.001
Compound BCOX-1/COX-2Submicromolar

Case Studies

  • Case Study on Aromatase Inhibition : A study synthesized several pyrrolidine derivatives and tested them against human placental aromatase, revealing that some compounds had comparable efficacy to established inhibitors like aminoglutethimide .
  • Case Study on COX Inhibition : Another research effort focused on the modification of pyrrolidine derivatives to enhance their selectivity for COX-2 over COX-1, demonstrating significant anti-inflammatory activity in vivo through carrageenan-induced paw edema tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted phenyl derivatives and pyrrolidine-2,5-dione. Key factors include solvent choice (e.g., ethanol or toluene), temperature control (80–120°C), and catalysts such as palladium or acid/base systems. For example, coupling the ethoxyphenyl group to the pyrrolidine core requires anhydrous conditions to prevent hydrolysis . Reaction progress should be monitored via TLC and NMR spectroscopy to confirm intermediate formation and final product purity . Statistical experimental design (e.g., factorial design) can optimize parameters like stoichiometry and reaction time .

Q. How can structural characterization of this compound be performed to validate its molecular configuration?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for analogous pyrrolidine-dione derivatives . Complementary techniques include:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to identify substituents (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm and pyrimidine sulfanyl groups at δ 8.5–9.0 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • IR spectroscopy : Detect functional groups like C=O (1700–1750 cm1^{-1}) and C-S (600–700 cm1^{-1}) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases due to the pyrimidine sulfanyl group’s potential interaction with ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
  • Receptor binding : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors), given structural similarities to bioactive pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational methods be applied to predict reaction pathways and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways . For example:

  • Reaction path search : Use software like Gaussian or ORCA to simulate nucleophilic substitution at the pyrrolidine core.
  • Solvent effects : COSMO-RS models predict solvent compatibility and solvation energies .
  • Machine learning : Train models on existing reaction data to predict optimal catalysts or conditions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigate via:

  • Stability studies : HPLC or LC-MS to check decomposition in buffer (pH 4–10) or under UV light .
  • Dose-response validation : Repeat assays with freshly prepared solutions and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Molecular dynamics simulations : Assess binding mode consistency with experimental IC50_{50} values .

Q. How does the pyrimidin-2-ylsulfanyl moiety influence the compound’s reactivity and pharmacological profile compared to analogs?

  • Methodological Answer : The sulfur atom in the sulfanyl group enhances nucleophilicity, enabling regioselective substitutions (e.g., with alkyl halides) . Pharmacologically, this group may improve membrane permeability and target engagement via hydrophobic interactions. Compare with analogs lacking the sulfanyl group using:

  • SAR studies : Synthesize derivatives (e.g., replacing sulfanyl with methoxy) and test activity .
  • LogP measurements : Evaluate lipophilicity changes via shake-flask or chromatographic methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

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